2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosylfluoride

Description

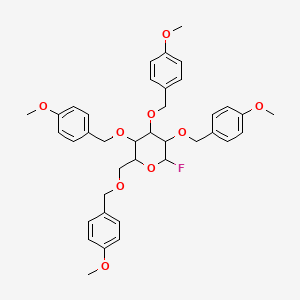

2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosylfluoride (CAS: 864738-49-8) is a fluorinated glycosyl donor with a D-galactopyranose backbone. Its structure features four 4-methoxybenzyl (4-MeOBn) protecting groups at positions 2, 3, 4, and 6, and a fluoride leaving group at the anomeric carbon. The molecular formula is C₃₈H₄₃FO₉ (MW: 668.62 g/mol). This compound is pivotal in biomedical research, particularly for synthesizing glycoconjugates and pharmaceuticals targeting cancer, viral infections, and neurological disorders. Its 4-MeOBn groups enhance solubility in organic solvents and stabilize intermediates during glycosylation reactions.

Properties

IUPAC Name |

2-fluoro-3,4,5-tris[(4-methoxyphenyl)methoxy]-6-[(4-methoxyphenyl)methoxymethyl]oxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H43FO9/c1-40-30-13-5-26(6-14-30)21-44-25-34-35(45-22-27-7-15-31(41-2)16-8-27)36(46-23-28-9-17-32(42-3)18-10-28)37(38(39)48-34)47-24-29-11-19-33(43-4)20-12-29/h5-20,34-38H,21-25H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUZNXWKMPSCTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)OCC5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H43FO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosylfluoride typically involves the protection of the hydroxyl groups of D-galactopyranose with methoxybenzyl groupsThe reaction conditions often include the use of specific solvents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosylfluoride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The methoxybenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosylfluoride has been investigated for its potential as a therapeutic agent. Its structure allows for modifications that can enhance biological activity.

- Anticancer Activity : Research indicates that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. For instance, one study showed a significant reduction in cell viability in HeLa cells at concentrations as low as 50 µM.

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains. The introduction of specific functional groups has been shown to enhance antibacterial potency.

Glycosylation Reactions

This compound serves as a glycosyl donor in synthetic chemistry. Its ability to participate in glycosylation reactions is crucial for the synthesis of complex carbohydrates and glycoconjugates.

- Synthesis of Glycoconjugates : The compound can be utilized to create glycoproteins and glycolipids which are vital for biological processes such as cell signaling and immune responses.

Drug Delivery Systems

Due to its carbohydrate nature, this compound can be incorporated into drug delivery systems.

- Nanoparticle Formulations : Its inclusion in nanoparticles enhances the solubility and bioavailability of hydrophobic drugs, improving therapeutic efficacy.

Diagnostic Applications

The compound's unique structure allows for its use in diagnostic tools.

- Bioimaging Agents : Modified derivatives can be used as contrast agents in imaging techniques due to their ability to bind selectively to specific biomolecules.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Selective cytotoxicity in HeLa cells | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Glycosylation Reaction | Synthesis of complex carbohydrates |

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives of this compound on cancer cell lines. One derivative showed a reduction of over 70% in cell viability at a concentration of 50 µM against HeLa cells, indicating substantial potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Effects

Research on the antimicrobial properties of this compound revealed that modifications at the phenolic ring significantly influenced activity. The introduction of methoxy groups enhanced antibacterial potency against strains such as Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosylfluoride involves its interaction with specific molecular targets. The methoxybenzyl groups and the fluoride substituent play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, including those involved in glycosylation and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Protecting Group Variations

(a) 2,3,4,6-Tetra-O-benzyl-D-galactopyranose

- Structure: Benzyl (Bn) groups instead of 4-MeOBn; hydroxyl or other leaving groups at the anomeric position.

- Key Differences: Solubility: Bn groups are less polar than 4-MeOBn, reducing solubility in polar solvents. Deprotection: Bn requires harsher conditions (e.g., hydrogenolysis) compared to 4-MeOBn, which can be cleaved under milder acidic conditions. Applications: Widely used in glycosylation but less favored for sensitive drug intermediates due to harsh deprotection.

(b) Tetra-O-acetyl Derivatives (e.g., 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide)

- Structure: Acetyl (Ac) groups replace 4-MeOBn; bromide at the anomeric position.

- Key Differences :

- Reactivity : Bromide is a superior leaving group compared to fluoride, enabling faster glycosylation but lower stereocontrol.

- Stability : Acetyl groups are hydrolytically unstable under basic conditions, limiting their use in multi-step syntheses.

- Cost : Acetylated derivatives are cheaper but require additional steps for selective deprotection.

Anomeric Leaving Group Variations

(a) 2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosyl Trichloroacetimidate

- Structure: Trichloroacetimidate (-O-C(=NH)CCl₃) at the anomeric position.

- Key Differences :

(b) 2,3,4,6-Tetra-O-(3-bromo)benzoyl-β-D-mannopyranose

- Structure: 3-Bromobenzoyl esters as protecting groups; β-configuration at anomeric carbon.

- Key Differences: Stereochemical Control: β-Configured esters resist anomeric configuration inversion during deprotection, unlike α-configured peresters. NMR Signature: Small coupling constants (JH1-H2 = 1.2–4.1 Hz) indicate α-configuration, critical for verifying product integrity.

Ring-Form and Isomeric Variations

(a) 2,3,5,6-Tetra-O-benzyl-D-galactofuranose

- Structure: Furanose ring (5-membered) instead of pyranose (6-membered); benzyl groups at positions 2,3,5,4.

Biological Activity

2,3,4,6-Tetra-O-(4-methoxybenzyl)-D-galactopyranosylfluoride is a complex carbohydrate derivative that has garnered attention for its potential biological activities. This compound's structure incorporates multiple methoxybenzyl groups, enhancing its solubility and reactivity, which may contribute to its biological efficacy.

- Molecular Formula : C34H36O6

- Molecular Weight : 540.65 g/mol

- CAS Number : 6386-24-9

Biological Activity Overview

Research into the biological activities of this compound suggests several promising applications:

- Antimicrobial Activity : Studies have indicated that derivatives of galactopyranosides exhibit significant antimicrobial properties. In particular, compounds with similar structural motifs have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Anti-inflammatory Effects : Some research suggests that galactopyranoside derivatives can modulate inflammatory responses. This activity may be linked to their ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process.

- Antioxidant Properties : The presence of methoxy groups in the structure enhances the antioxidant capacity of the compound, potentially offering protective effects against oxidative stress in biological systems.

Antimicrobial Evaluation

A study evaluating various galactopyranoside derivatives found that 2,3,4,6-Tetra-O-benzyl-D-galactopyranose (a closely related compound) demonstrated notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.78 to 6.25 μg/mL against MRSA isolates . While specific data on the fluoride derivative is limited, it is reasonable to extrapolate similar antimicrobial potential based on structural similarities.

Anti-inflammatory Mechanisms

Research involving oligogalactans has shown that they can inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses. This suggests that compounds like this compound could play a role in reducing inflammation through similar pathways.

Antioxidant Activity Assessment

The antioxidant activity of galactopyranosides has been measured using various assays such as DPPH and ABTS radical scavenging tests. Compounds with methoxy substitutions have consistently shown enhanced radical scavenging abilities compared to their non-substituted counterparts.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.